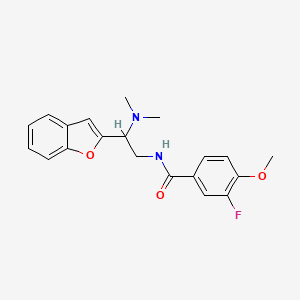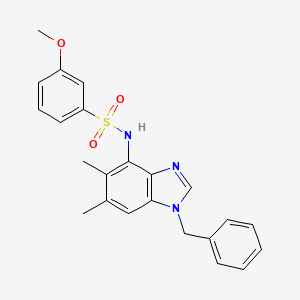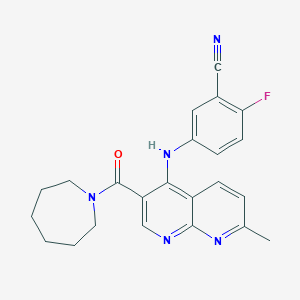
4-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide" is a structurally complex molecule that may be related to various pharmacological and chemical studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions to achieve the desired molecular architecture. For instance, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues is achieved through dehydration of benzhydryl alcohols and Suzuki coupling reactions of vinyl bromide . Another synthesis method for a potent delta opioid receptor agonist involves an aryllithium reaction with carbon dioxide to introduce a radioisotope . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of compounds with biological targets. The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These structural features are important for the binding affinity and selectivity of the compound towards biological receptors.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can provide insights into the types of reactions that "this compound" might undergo. For example, the substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives are synthesized through a reaction between an amine and an acyl bromide in the presence of KOH, followed by an aldol condensation reaction . Understanding these reactions can help predict the behavior of the compound under study in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of "this compound," they do describe the properties of structurally related compounds. For instance, the stability of olefinic piperidine compounds in rat liver microsomes suggests that similar compounds might also exhibit good metabolic stability . Additionally, the inhibition activity against butyrylcholinesterase enzyme by a related compound indicates potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is the Plasmodium falciparum , a parasite responsible for malaria . The compound is a synthetic 1, 4-disubstituted piperidine, which has shown high selectivity for resistant strains of this parasite .
Mode of Action
The compound interacts with its target by inhibiting the growth of the parasite. It does this by binding to the parasite and disrupting its normal functions
Biochemical Pathways
The compound affects the biochemical pathways of the Plasmodium falciparum parasite. By inhibiting the growth of the parasite, it disrupts the parasite’s life cycle and prevents it from reproducing and spreading . The downstream effects of this disruption include a reduction in the severity of malaria symptoms and a decrease in the spread of the disease.
Result of Action
The result of the compound’s action is a significant reduction in the growth of the Plasmodium falciparum parasite. This leads to a decrease in the severity of malaria symptoms and a reduction in the spread of the disease .
properties
IUPAC Name |
4-ethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-16-5-7-18(8-6-16)20(23)21-14-17-9-11-22(12-10-17)15-19-4-3-13-24-19/h3-8,13,17H,2,9-12,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCIVVMZYMPZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)


![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)





![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)
![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)
